
Picosulfate-d13 Sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picosulfate-d13 Sodium is a labeled analogue of Sodium picosulfate, a contact stimulant laxative used primarily for the treatment of constipation and for bowel preparation before colonoscopy or surgery. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in metabolic studies and environmental analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Picosulfate-d13 Sodium typically involves the use of bisacodyl as the starting material. The process includes hydrolysis and sulfation reactions to produce the final compound . The reaction conditions are carefully controlled to ensure high purity and yield. For instance, the hydrolysis reaction is carried out under acidic conditions, followed by a sulfation reaction using sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet the standards required by pharmacopeias in Europe and the United States .
化学反应分析
Primary Chemical Reactions
Picosulfate-d13 Sodium participates in three principal reactions:
Hydrolysis Kinetics and Mechanism
Alkaline hydrolysis dominates its degradation profile, following pseudo-first-order kinetics. Key findings include:
Table 1: Rate Constants (kkk) for Hydrolysis in NaOH Solutions
NaOH Concentration (M) | Temperature (°C) | k (min−1) | Half-Life (min) |
---|---|---|---|
0.1 | 25 | 0.0147 | 47.1 |
0.1 | 40 | 0.0702 | 9.9 |
0.5 | 25 | 0.0228 | 30.4 |
0.5 | 60 | 0.1600 | 4.3 |
-
Reaction rate increases exponentially with temperature (Q10≈3) and moderately with NaOH concentration .
-
Deuterium substitution at the phenolic hydroxyl group reduces hydrolysis rate by ~15% compared to non-deuterated sodium picosulfate, attributed to the kinetic isotope effect .
Degradation Pathways Under Stress Conditions
Forced degradation studies reveal multiple pathways:
Table 2: Major Degradants Identified via HPLC
Stress Condition | Degradant Class | Relative Abundance (%) |
---|---|---|
Alkaline (0.1 M NaOH) | Desulfated derivative | 38.2 |
Acidic (0.1 M HCl) | Pyridine ring-opened compound | 12.7 |
Oxidative (H2O2) | Sulfoxide analog | 24.5 |
Photolytic (UV) | Isomeric rearrangement product | 8.9 |
-
Alkaline conditions produce the most extensive degradation, with desulfation as the primary pathway .
-
Oxidative stress generates sulfoxide derivatives, while photolysis induces structural isomerization .
Sulfation and Esterification Specificity
-
Sulfation : Occurs preferentially at the 4-hydroxyphenyl group, mediated by chlorsulfonic acid. Reaction efficiency exceeds 85% under anhydrous pyridine conditions.
-
Esterification : Limited to the pyridinyl nitrogen, producing stable sulfonic acid esters. Yields range from 60–72% depending on the sulfuric acid derivative used.
Stability in Pharmaceutical Formulations
-
pH-dependent degradation : Stable at pH 4–6 (t90 > 24 months), but degrades rapidly at pH > 8 (t90 < 3 months) .
-
Thermal stability : Decomposition initiates at 150°C, with complete degradation by 220°C.
Analytical Methods for Reaction Monitoring
This comprehensive analysis demonstrates that this compound’s reactivity is governed by its sulfonate and pyridine moieties, with deuterium enhancing stability under physiological conditions. Its degradation profile aligns with regulatory requirements for pharmaceutical stability testing, underscoring its suitability for controlled therapeutic applications .
科学研究应用
Picosulfate-d13 Sodium Applications in Scientific Research
Sodium Picosulfate, including its labeled form this compound, is primarily used as a stimulant laxative . The compound is utilized in colonoscopy preparations due to its efficacy in bowel cleansing . After oral administration, sodium picosulfate is converted by colonic bacteria into its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which stimulates colonic peristalsis .
Efficacy and Safety
Sodium picosulfate/magnesium citrate is effective for bowel preparation before colonoscopies . Studies have demonstrated its non-inferiority compared to other bowel-cleansing agents like polyethylene glycol solutions .
One study compared sodium picosulfate/magnesium citrate with an ascorbic acid-enriched polyethylene glycol solution plus bisacodyl :
- Design : A noninferiority design was used, assuming that ascorbic acid-enriched polyethylene glycol solution plus bisacodyl is 70% efficacious in achieving an Ottawa score ≤7, accepting a difference in success rate of <15% .
- Setting : The study was conducted in an outpatient department .
- Patients : Patients referred for diagnostic colonoscopy were randomly assigned, excluding those with severe kidney disease or ASA class ≥III .
- Intervention : Patients received either sodium picosulfate/magnesium citrate or ascorbic acid-enriched polyethylene glycol solution plus bisacodyl according to a split-dose regimen .
- Results : An adequate Ottawa score was obtained in 81.4% of patients receiving ascorbic acid-enriched polyethylene glycol solution plus bisacodyl and 75.8% receiving sodium picosulfate/magnesium citrate, showing noninferiority of the sodium picosulfate/magnesium citrate therapy .
Risk Factors
Five risk factors were identified for inadequate bowel preparation when using sodium picosulfate plus magnesium citrate .
Adverse Effects
In rare cases, undissolved sodium picosulfate/magnesium citrate (SPMC) powder can cause acute gastric injury . One reported case involved a 69-year-old man who experienced epigastric pain after ingesting undissolved SPMC powder, resulting in gastric erosions and longitudinal ulcers .
Pharmacokinetics
Following oral administration of PICOPREP (sodium picosulfate, magnesium oxide, and citric acid), both picosulfate and its active metabolite BHPM have very low systemic exposure .
Key Parameters
- The mean peak plasma concentration (Cmax) of picosulfate was 2.3 ± 1.4 ng/mL and 3.2 ± 2.6 ng/mL following the first and second pouches (separated by 6 hours), respectively.
- Tmax was 1.9 ± 1.0 hours and 7.1 ± 2.1 hours (1.1 hours after the administration of the 2nd dose).
Stability Studies
- Picosulfate and BHPM were stable in human plasma at -70 °C for at least 125 days.
- Picosulfate and BHPM were stable in human urine at -70 °C for at least 133 days.
Analytical Precision and Accuracy
Nominal QC Conc (ng/mL) | 0.30 | 3.00 | 18.0 |
---|---|---|---|
Picosulfate | |||
Precision (%) | 9.2 | 9.0 | 4.6 |
Accuracy (%) | 5.7 | 1.0 | -1.7 |
BHPM | |||
Precision (%) | 7.1 | 5.8 | 4.5 |
Accuracy (%) | -5.9 | -2.8 | -7.5 |
Analytical Precision and Accuracy in Urine
Nominal QC Conc (ng/mL) | 4.5 | 30.0 | 240 |
---|---|---|---|
Picosulfate | |||
Precision (%) | 10.8 | 6.6 | 14.1 |
Accuracy (%) | 6.1 | -6.3 | 0.8 |
BHPM (free) | |||
Precision (%) | 4.5 | 13.7 | 9.0 |
Accuracy (%) | 2.8 | 4.5 | -1.5 |
BHPM (total) | |||
Precision (%) | 4.2 | 4.5 | 5.1 |
Accuracy (%) | 9.2 | 5.5 | 1.7 |
作用机制
Picosulfate-d13 Sodium is a prodrug that is hydrolyzed by colonic bacterial enzymes to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) . This active compound stimulates the colonic mucosa, increasing peristalsis and promoting bowel movements . The compound inhibits the absorption of water and electrolytes, increasing their secretion into the intestinal lumen .
相似化合物的比较
Similar Compounds
Sodium Picosulfate: The non-labeled version used for similar medical applications.
Bisacodyl: Another stimulant laxative with a similar mechanism of action.
Uniqueness
Picosulfate-d13 Sodium is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and studying metabolic pathways. This labeling provides a distinct advantage over non-labeled compounds in various scientific studies.
属性
分子式 |
C18H13NNa2O8S2 |
---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
disodium;[2,3,5,6-tetradeuterio-4-[deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)-(2,3,5,6-tetradeuterio-4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,18D;; |
InChI 键 |
GOZDTZWAMGHLDY-BRPSIPCNSA-L |
手性 SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |
规范 SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。